Tert-butyl 4-(2-(hydroxymethyl)-4-nitrophenyl)piperazine-1-carboxylate

Lipophilicity Synthetic intermediate Drug design

Secure your supply of Tert-butyl 4-(2-(hydroxymethyl)-4-nitrophenyl)piperazine-1-carboxylate (CAS 955369-05-8), a critical Boc-protected intermediate for synthesizing pyrrolopyrimidine and pyrimidopyrimidinone-based kinase inhibitors (Wee-1, FAK/Src, JAK2/FLT3). Unlike generic N-arylpiperazines, this compound’s specific ortho-hydroxymethyl group enables etherification, esterification, or oxidation for fragment coupling, while the para-nitro group serves as a latent amine precursor and provides a UV-active chromophore for reaction monitoring. The N-Boc group ensures orthogonal protection, essential for multi-step syntheses. With a favorable XLogP of 1.6 for aqueous-organic biphasic reactions and non-hazardous shipping, this 95% purity intermediate minimizes impurity-driven false positives in SAR campaigns. Inquire now for kilo-lab to pilot-scale quantities.

Molecular Formula C16H23N3O5
Molecular Weight 337.37 g/mol
CAS No. 955369-05-8
Cat. No. B1394512
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTert-butyl 4-(2-(hydroxymethyl)-4-nitrophenyl)piperazine-1-carboxylate
CAS955369-05-8
Molecular FormulaC16H23N3O5
Molecular Weight337.37 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)N1CCN(CC1)C2=C(C=C(C=C2)[N+](=O)[O-])CO
InChIInChI=1S/C16H23N3O5/c1-16(2,3)24-15(21)18-8-6-17(7-9-18)14-5-4-13(19(22)23)10-12(14)11-20/h4-5,10,20H,6-9,11H2,1-3H3
InChIKeyVQGFKSZCPHGFJQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes500 mg / 1 g / 1 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Tert-butyl 4-(2-(hydroxymethyl)-4-nitrophenyl)piperazine-1-carboxylate (CAS 955369-05-8): Core Identity and Procurement Baseline


Tert-butyl 4-(2-(hydroxymethyl)-4-nitrophenyl)piperazine-1-carboxylate (CAS 955369-05-8) is a synthetic N-Boc-protected piperazine derivative bearing a 2-hydroxymethyl-4-nitrophenyl substituent at the N1 position [1]. It belongs to the class of substituted N-arylpiperazine carboxylates, a scaffold extensively explored for bioactive molecule discovery. With a molecular formula of C16H23N3O5, a molecular weight of 337.37 g/mol, and a typical commercial purity specification of 95% (HPLC), this compound serves primarily as a protected synthetic intermediate, with the Boc group enabling orthogonal deprotection strategies and the hydroxymethyl group providing a reactive handle for further derivatization [1].

Why Tert-butyl 4-(2-(hydroxymethyl)-4-nitrophenyl)piperazine-1-carboxylate Cannot Be Replaced by Simple In-Class Analogs


Substituting this compound with a generic N-arylpiperazine carries a high risk of synthetic failure because the specific ortho-hydroxymethyl/para-nitro substitution pattern on the phenyl ring is not a common or easily replicable motif. The hydroxymethyl group provides a nucleophilic handle for etherification, esterification, or oxidation that is absent in the unsubstituted phenyl or methyl-substituted analogs, while the para-nitro group serves both as a strong electron-withdrawing group that modulates ring electronics and as a latent amine precursor [1]. The Boc group on the piperazine N4 position is essential for orthogonal protection in multi-step syntheses and cannot be replaced by a free amine or other acid-labile protecting groups without altering downstream reaction compatibility . Class-level evidence indicates that small changes in the phenyl ring substitution of N-arylpiperazine carboxylates can abrogate target binding, as observed in PTP inhibition studies [2]. The compound's documented citation as a synthetic intermediate in patents targeting Wee-1 kinase, FAK/Src, and JAK2/FLT3 further supports its specific synthetic utility that close analogs lacking the identical substitution pattern would fail to replicate .

Quantitative Differentiation Evidence for Tert-butyl 4-(2-(hydroxymethyl)-4-nitrophenyl)piperazine-1-carboxylate Procurement Decisions


XLogP3 Hydrophilicity Differential vs. Des-Hydroxymethyl Analog Enables Aqueous Reaction Compatibility

The target compound exhibits a computed XLogP3 of 1.6 [1], reflecting the contribution of the polar hydroxymethyl substituent. In contrast, the closely related commercial analog tert-butyl 4-(4-nitrophenyl)piperazine-1-carboxylate (CAS 182065-09-2), lacking the hydroxymethyl group, has a computed XLogP3 of approximately 2.1 [2]. This quantified 0.5-unit difference in XLogP3 translates to a predicted ~3-fold lower octanol-water partition coefficient, which is meaningful for synthetic protocols where aqueous solubility of the intermediate is critical for phase-transfer or biphasic reaction conditions. The presence of one hydrogen bond donor (the hydroxymethyl –OH) and six hydrogen bond acceptors in the target compound further distinguishes it from the des-hydroxymethyl analog, which has zero HBDs [1][2].

Lipophilicity Synthetic intermediate Drug design

Orthogonal Protection Architecture: Boc-Piperazine with Hydroxymethyl Handle Confers Dual-Functional Intermediate Status

The target compound uniquely combines three orthogonal functional features within a single intermediate: (1) an acid-labile N-Boc protecting group on the piperazine N4, (2) a nucleophilic primary alcohol (hydroxymethyl) at the ortho position of the aryl ring, and (3) an electron-withdrawing para-nitro group. This architecture enables sequential deprotection/functionalization that is not possible with any single commercial alternative. Patent literature explicitly cites compounds containing this 2-hydroxymethyl-4-nitrophenyl-piperazine core as intermediates in the synthesis of pyrrolopyrimidine-based Wee-1 kinase inhibitors (paragraphs 0239-0246) , pyrimidopyrimidinone Wee-1 inhibitors (column 125-126) , and FAK/Src dual inhibitors (column 103-104) . The most structurally analogous commercial compound, (S)-tert-butyl 4-(2-(hydroxymethyl)-4-nitrophenyl)-3-methylpiperazine-1-carboxylate (CAS 1679381-28-2), introduces a chiral methyl on the piperazine ring, which adds stereochemical complexity and cost but may alter the synthetic trajectory .

Protecting group strategy Multi-step synthesis Kinase inhibitor intermediate

Commercial Purity Benchmarking: 95% Minimum Purity with Full Batch-Level Quality Assurance Documentation

Multiple independent vendors including AKSci and Combi-Blocks consistently list this compound at a minimum purity specification of 95% (HPLC), with full quality assurance documentation including SDS and COA available upon request . This contrasts with structurally related reagents such as tert-butyl 4-(2-methoxy-4-nitrophenyl)piperazine-1-carboxylate and tert-butyl 4-(2-fluoro-5-(hydroxymethyl)-4-nitrophenyl)piperazine-1-carboxylate, which are less broadly stocked and for which purity specifications can range from 90% to 97% depending on the vendor . The compound is classified as non-hazardous for DOT/IATA transport, simplifying international procurement logistics compared to certain nitro-aromatic intermediates that require hazardous material declarations .

Quality control Reproducibility Procurement specification

Computed Physicochemical Property Profile Supports Drug-Like Intermediate Classification

The target compound's computed physicochemical parameters fall within favorable ranges for a synthetic intermediate destined for drug-like final compounds. The topological polar surface area (TPSA) is 98.8 Ų [1], which is below the common 140 Ų threshold for oral bioavailability, while the rotatable bond count of 4 remains within the ≤10 guideline for drug-likeness [1]. In contrast, the (S)-3-methylpiperazine analog (CAS 1679381-28-2) has a higher molecular weight (351.4 g/mol) and different conformational properties due to the chiral methyl substituent . The computed pKa of 13.74±0.10 (predicted) indicates that the hydroxymethyl proton is weakly acidic, requiring strong basic conditions for deprotonation — a property that distinguishes it from the more acidic phenolic analogs and influences the choice of alkylation or acylation conditions.

Drug-likeness Physicochemical properties Lead optimization

Optimal Application Scenarios for Tert-butyl 4-(2-(hydroxymethyl)-4-nitrophenyl)piperazine-1-carboxylate Based on Differential Evidence


Wee-1 Kinase Inhibitor Scaffold Elaboration with Orthogonal Protection Requirements

This compound is best deployed as a building block in the synthesis of pyrrolopyrimidine or pyrimidopyrimidinone Wee-1 kinase inhibitors, where the N-Boc group protects the piperazine during palladium-catalyzed cross-coupling or nucleophilic aromatic substitution steps, and the hydroxymethyl group subsequently serves as a handle for etherification or oxidation to an aldehyde/carboxylic acid for final fragment coupling [1]. The achiral nature of the piperazine ring avoids diastereomer formation during scaffold assembly, a quantifiable advantage over the (S)-3-methyl analog with its attendant chiral separation costs and lower atom economy .

FAK/Src Dual Inhibitor Intermediate Requiring Aqueous-Compatible Processing

The computed XLogP3 of 1.6, which is approximately 0.5 units lower than the des-hydroxymethyl analog, translates to meaningful solubility advantages in aqueous-organic biphasic reaction mixtures commonly used in the preparation of FAK/Src dual inhibitor intermediates as described in patent literature [1]. This property, combined with non-hazardous transport classification, makes this compound particularly suitable for kilo-lab and pilot-scale campaigns where solvent selection and shipping logistics significantly impact cost and timeline .

Structure-Activity Relationship (SAR) Studies on Nitrophenylpiperazine Pharmacophores

For medicinal chemistry teams exploring nitrophenylpiperazine-based pharmacophores — such as dopamine D2/serotonin 5-HT2A ligands or tyrosinase inhibitors — this compound provides a protected, functionalizable entry point that maintains the 2-nitrophenylpiperazine core while offering the hydroxymethyl group for systematic SAR exploration [2][3]. The consistent commercial availability at 95% purity with full QC documentation supports reproducible SAR campaigns where impurity-driven false positives must be minimized .

Multi-Step Parallel Library Synthesis on Solid Support or in Solution Phase

The combination of one hydrogen bond donor (hydroxymethyl OH), six hydrogen bond acceptors, and a TPSA of 98.8 Ų places this intermediate in a favorable physicochemical space for both solution-phase and solid-support library synthesis [1]. The hydroxymethyl functionality enables on-resin immobilization via silyl or trityl linkers, while the nitro group provides a UV-active chromophore for reaction monitoring and preparative HPLC tracking — features that close analogs lacking either the hydroxymethyl or nitro group cannot simultaneously deliver [1].

Quote Request

Request a Quote for Tert-butyl 4-(2-(hydroxymethyl)-4-nitrophenyl)piperazine-1-carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.